molecular formula C13H26N2 B12875869 1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine

1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine

Cat. No.: B12875869
M. Wt: 210.36 g/mol
InChI Key: QGECHVVAUZNJDW-UHFFFAOYSA-N
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Description

1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine is a compound that features a piperidine ring and a pyrrolidine ring, both of which are nitrogen-containing heterocycles. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in diverse ways, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine typically involves the formation of the piperidine and pyrrolidine rings followed by their subsequent functionalization and coupling. One common method includes the reductive amination of a suitable ketone with an amine precursor under hydrogenation conditions. The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes steps like cyclization, hydrogenation, and functional group transformations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts to reduce any unsaturated bonds.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: Hydrogen gas with Pd/C or other metal catalysts.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives with various functional groups .

Scientific Research Applications

1-(2-(3-Ethylpyrrolidin-2-yl)ethyl)piperidine has several applications in scientific research

Properties

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

IUPAC Name

1-[2-(3-ethylpyrrolidin-2-yl)ethyl]piperidine

InChI

InChI=1S/C13H26N2/c1-2-12-6-8-14-13(12)7-11-15-9-4-3-5-10-15/h12-14H,2-11H2,1H3

InChI Key

QGECHVVAUZNJDW-UHFFFAOYSA-N

Canonical SMILES

CCC1CCNC1CCN2CCCCC2

Origin of Product

United States

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